1-Methoxy-2-methylpropan-2-ol hafnium
CAS No.:
Cat. No.: VC15741836
Molecular Formula: C5H12HfO2
Molecular Weight: 282.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H12HfO2 |
---|---|
Molecular Weight | 282.63 g/mol |
IUPAC Name | hafnium;1-methoxy-2-methylpropan-2-ol |
Standard InChI | InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |
Standard InChI Key | UMOPHIZEKUZHFZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(COC)O.[Hf] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is a homoleptic hafnium(IV) alkoxide complex with the molecular formula C₂₀H₄₈HfO₈ . Discrepancies in reported molecular weights—595.1 g/mol versus 591.0 g/mol —arise from variations in isotopic composition or computational methods. The compound’s IUPAC name, hafnium(4+);1-methoxy-2-methylpropan-2-olate, reflects its tetravalent hafnium center coordinated by four bidentate 1-methoxy-2-methyl-2-propoxy ligands . Each ligand donates two oxygen atoms to the hafnium center, forming a stable eight-coordinate geometry.
Structural Analysis and Spectroscopic Data
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s octahedral coordination. The ligands’ methoxy and tert-butoxy groups create steric bulk, enhancing thermal stability while moderating reactivity . The SMILES notation, CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Hf+4], illustrates the connectivity of the hafnium center to four deprotonated alkoxide ligands . Volatility, a key property for vapor deposition, is attributed to the ligands’ organic moieties, which reduce intermolecular interactions.
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via alkoxy exchange reactions between hafnium tetrachloride (HfCl₄) and the sodium salt of 1-methoxy-2-methyl-2-propanol (mmpH) . This ligand substitution proceeds under anhydrous conditions to prevent hydrolysis:
The reaction’s success hinges on rigorous exclusion of moisture, as hafnium alkoxides are highly sensitive to hydrolysis .
Physical and Chemical Properties
Thermal Stability and Volatility
Hf(mmp)₄ exhibits exceptional volatility for a hafnium complex, with sublimation occurring at 80–100°C under vacuum. This property enables efficient delivery in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) . Comparative studies show its decomposition temperature (≈250°C) exceeds that of hafnium tert-butoxide (Hf(OtBu)₄), reducing premature degradation during film growth.
Reactivity and Moisture Sensitivity
The compound’s controlled reactivity with water is pivotal. Unlike simpler alkoxides, Hf(mmp)₄ undergoes slow hydrolysis, minimizing particulate formation and ensuring smooth HfO₂ films. This behavior stems from the ligands’ steric hindrance, which shields the hafnium center from rapid nucleophilic attack .
Applications in Advanced Materials
High-κ Dielectrics for Transistors
Hf(mmp)₄ is the precursor of choice for depositing HfO₂, a high-κ dielectric replacing silicon dioxide in sub-10 nm transistors . Films grown via ALD at 250–300°C exhibit dielectric constants (κ ≈ 25) and leakage currents 10⁴ times lower than SiO₂. The ligand design ensures minimal carbon contamination (<0.5 at.%), critical for device reliability .
Comparative Analysis with Alternative Precursors
Property | Hf(mmp)₄ | HfCl₄ | Hf(OtBu)₄ |
---|---|---|---|
Volatility (°C) | 80–100 | >300 | 120–140 |
Decomposition Temp (°C) | 250 | N/A | 200 |
Carbon Contamination | <0.5% | None | 2–3% |
Film Uniformity | Excellent | Poor | Moderate |
Hf(mmp)₄ outperforms HfCl₄ in volatility and Hf(OtBu)₄ in thermal stability, striking an optimal balance for industrial ALD processes .
Recent Advances and Future Directions
Ligand Engineering for Enhanced Performance
Modifying the alkoxide ligand’s alkyl groups (e.g., replacing methoxy with ethoxy) could further tune volatility and decomposition kinetics . Computational studies predict that bulkier ligands may enable lower-temperature ALD, expanding compatibility with heat-sensitive substrates .
Scaling for Industrial Production
Batch synthesis yields currently limit large-scale adoption. Continuous flow reactors, adapted from pharmaceutical manufacturing, show promise for kilogram-scale production with >99% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume